3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea

Catalog No.
S6765666
CAS No.
1251561-14-4
M.F
C14H20N2O3S
M. Wt
296.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thio...

CAS Number

1251561-14-4

Product Name

3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea

IUPAC Name

1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

InChI

InChI=1S/C14H20N2O3S/c17-13(16-9-12-4-3-7-20-12)15-8-11-10-18-14(19-11)5-1-2-6-14/h3-4,7,11H,1-2,5-6,8-10H2,(H2,15,16,17)

InChI Key

UMBMBKNWDJGPFP-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CS3

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CS3
  • Chemical Class: This compound belongs to the class of urea derivatives. Ureas are organic compounds containing the functional group -NH-CO-NH-.
  • Structural Features: The molecule possesses two distinct structural moieties:
    • A 1,4-dioxaspiro[4.4]nonane ring system, which is a bicyclic structure containing two ether linkages (C-O-C) and two spiro carbon atoms (each bonded to three other carbon atoms).
    • A thiophene group, a five-membered aromatic ring containing one sulfur atom.

Molecular Structure Analysis

The key features of the molecular structure include:

  • Asymmetric Carbons: The molecule likely contains at least one asymmetric carbon atom within the 1,4-dioxaspiro[4.4]nonane ring system. This chirality could lead to the existence of stereoisomers with different biological properties.
  • Hydrogen Bonding Potential: The presence of the urea group and ether linkages suggests the possibility of hydrogen bonding, which can influence the compound's solubility and interactions with other molecules.
  • Aromatic Ring System: The thiophene ring contributes aromatic character, potentially affecting the compound's stability and reactivity.

Chemical Reactions Analysis

  • Synthesis: This compound could be synthesized through reactions involving the coupling of a thiophene-containing intermediate with a urea derivative containing the 1,4-dioxaspiro[4.4]nonane moiety. Common coupling methods include amide bond formation or alkylation reactions.
  • Decomposition: The compound could undergo hydrolysis under acidic or basic conditions, cleaving the amide bond and potentially leading to the formation of the corresponding amine and carboxylic acid derivatives.
  • Other Reactions: Depending on the specific reaction conditions, the aromatic thiophene ring might participate in electrophilic substitution reactions.

Physical And Chemical Properties Analysis

  • Solubility: The presence of the urea group and ether linkages suggests potential water solubility. However, the aromatic thiophene ring might decrease water solubility due to its hydrophobic character.
  • Melting Point and Boiling Point: The compound is likely to have a relatively high melting and boiling point due to the presence of the rigid ring systems and the hydrogen bonding potential.
  • Enzyme Inhibition: The compound might interact with enzymes containing thiol groups due to the presence of the thiophene ring. This could lead to enzyme inhibition and potentially modulate biological processes.
  • Receptor Binding: The molecule could potentially bind to specific receptors due to its structural features, potentially affecting cellular signaling pathways.
  • Potential Skin and Eye Irritation: The presence of the urea group and the aromatic ring system suggests potential irritation to the skin and eyes upon contact.
  • Environmental Impact: The disposal of this compound should follow appropriate guidelines for potentially hazardous chemicals, considering the aromatic ring system and potential environmental persistence.

It is crucial to emphasize that the information presented here is based on the structural features of the compound and general scientific principles. Specific research on this particular molecule is needed to confirm its properties, biological activities, and safety profile.

For further exploration of related chemical concepts, you can refer to general organic chemistry textbooks or online resources on:

  • Urea derivatives:
  • 1,4-Dioxaspiro[4.4]nonane: [https www sciencedirect com science article pii s0022328698005073 ON ScienceDirect]
  • Thiophene:

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

296.11946368 g/mol

Monoisotopic Mass

296.11946368 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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